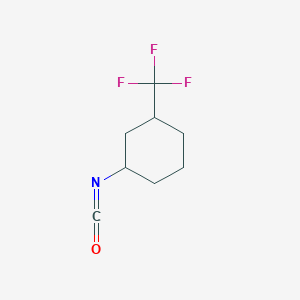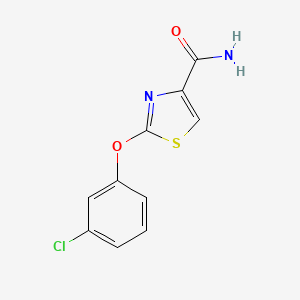
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate (HFPC) is an organic compound with a wide range of applications in the scientific research field. It is a versatile reagent used in organic synthesis, particularly in the synthesis of various polymers and oligomers. HFPC has also been used in the development of new drugs and pharmaceuticals, as well as in the study of chemical and biochemical processes.
科学研究应用
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has a wide range of applications in scientific research. It has been used in the synthesis of polymers and oligomers, as well as in the development of new drugs and pharmaceuticals. It has also been used in the study of chemical and biochemical processes, such as the synthesis of peptides and proteins. Furthermore, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has been used in the study of the structure and function of enzymes, and in the study of the mechanism of action of drugs.
作用机制
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate acts as a catalyst in the synthesis of polymers and oligomers, as well as in the synthesis of peptides and proteins. It also acts as an intermediate in the synthesis of drugs and pharmaceuticals. In addition, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate acts as a nucleophile in the hydrolysis of esters, and as an electrophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, and to induce changes in the structure and function of proteins. Furthermore, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has been found to have an effect on the activity of certain receptors, and to induce changes in the expression of genes.
实验室实验的优点和局限性
The use of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate in laboratory experiments has a number of advantages. It is easy to synthesize, and can be used in a wide range of experiments. Furthermore, it is relatively inexpensive, and can be used in a variety of concentrations. On the other hand, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate is a highly reactive compound, and can be hazardous if not handled properly. In addition, it can be difficult to remove from the reaction mixture, and can lead to contamination of the experiment.
未来方向
There are a number of potential future directions for the use of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate in scientific research. It could be used in the development of new drugs and pharmaceuticals, as well as in the study of the structure and function of enzymes. In addition, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate could be used in the study of the mechanism of action of drugs, and in the synthesis of peptides and proteins. Furthermore, it could be used in the study of the biochemical and physiological effects of drugs, and in the development of new materials. Finally, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate could be used in the development of new catalysts, and in the synthesis of polymers and oligomers.
合成方法
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate is synthesized through a two-step process. The first step involves the reaction of 1,1,2,3,3,3-hexafluoropropene with phosphorus pentachloride in the presence of a base, such as triethylamine. This reaction yields 1,1,2,3,3,3-hexafluoropropylchloride, which is then treated with phenylisocyanate to form 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate. The second step involves the reaction of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate with an alcohol, such as methanol, to form an ester. The ester is then hydrolyzed to form 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate.
属性
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-6(2-4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGJXDMVUMYAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)
